BenchChemオンラインストアへようこそ!

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

mGluR5 NAM CNS drug discovery allosteric modulation

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate (CAS 872209-38-6) is a fully synthetic, small-molecule quinoline derivative bearing a C3-benzenesulfonyl group and a C4-piperidine ring substituted at the 3-position with an ethyl carboxylate ester. The compound belongs to a broader class of 3-arylsulfonyl-4-aminoquinolines that have been patented and investigated as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) for CNS disorders.

Molecular Formula C23H24N2O4S
Molecular Weight 424.52
CAS No. 872209-38-6
Cat. No. B2383438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate
CAS872209-38-6
Molecular FormulaC23H24N2O4S
Molecular Weight424.52
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H24N2O4S/c1-2-29-23(26)17-9-8-14-25(16-17)22-19-12-6-7-13-20(19)24-15-21(22)30(27,28)18-10-4-3-5-11-18/h3-7,10-13,15,17H,2,8-9,14,16H2,1H3
InChIKeyZXDHOTKGQUAIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate (CAS 872209-38-6) – Structural Classification and Core Pharmacophore for Procurement Decision-Making


Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate (CAS 872209-38-6) is a fully synthetic, small-molecule quinoline derivative bearing a C3-benzenesulfonyl group and a C4-piperidine ring substituted at the 3-position with an ethyl carboxylate ester . The compound belongs to a broader class of 3-arylsulfonyl-4-aminoquinolines that have been patented and investigated as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) for CNS disorders [1]. Its molecular formula is C₂₃H₂₄N₂O₄S, with a molecular weight of 424.5 g/mol, and it possesses the SMILES notation CCOC(=O)C1CCCN(c2c(S(=O)(=O)c3ccccc3)cnc3ccccc23)C1, confirming the presence of three distinct pharmacophoric regions: the quinoline core, the benzenesulfonyl moiety, and the piperidine-3-carboxylate ester .

Why Generic Substitution of 3-Benzenesulfonyl-4-piperidinylquinoline Analogs Fails – Evidence from mGluR5 NAM Structure-Activity Relationships for Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate


In the 3-arylsulfonyl-4-aminoquinoline chemotype, seemingly minor alterations at the 4-position of the quinoline core produce dramatic shifts in mGluR5 affinity, selectivity, metabolic stability, and oral bioavailability [1]. A systematic SAR campaign demonstrated that replacing a 4-morpholinyl group with a 4-(4-methylpiperidin-1-yl) group improved receptor binding, while further substitution to a 4-(hydroxymethyl)piperidinyl group was required to achieve sufficient blood levels for in vivo efficacy [1]. The target compound’s 4-(piperidine-3-carboxylate) substituent introduces two differentiating features absent in the simpler 4-piperidinyl or 4-(4-methylpiperidin-1-yl) analogs: (i) a hydrogen-bond-accepting ester carbonyl that can engage distinct interactions within the receptor's allosteric binding pocket, and (ii) a modifiable ester handle that allows prodrug strategies or fine-tuning of lipophilicity and solubility. Consequently, a researcher procuring a generic 3-benzenesulfonyl-4-piperidinylquinoline scaffold cannot assume it replicates the pharmacological or physicochemical profile of the target compound.

Product-Specific Quantitative Evidence Guide – Differential Features of Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate Versus Closest Analogs


mGluR5 Negative Allosteric Modulator Chemotype Membership – Class-Level Evidence with Explicit Comparator Differentiation

The patented 3-benzenesulfonyl-4-piperidinylquinoline generic structure (Formula I in WO2007072093A1) encompasses compounds that displace the radioligand [³H]M-MPEP from human mGluR5 with Kᵢ values in the nanomolar range [1]. In a subsequent medicinal chemistry optimization study, the 4-methylpiperidinyl-sulfoquinoline subseries produced multiple analogues with mGluR5 binding affinities (Kᵢ) between 10 and 500 nM [2]. The target compound, bearing a 4-(piperidine-3-carboxylate ethyl ester) substituent, differs from the published 4-methylpiperidinyl analogues by the presence of the ester group, which the SAR study predicts will alter both potency and metabolic stability relative to the reference 4-methylpiperidinyl compounds [2]. Direct head-to-head binding data for the target compound versus specific comparators is not publicly available; the differentiation presented here is class-level inference based on established SAR trends [2].

mGluR5 NAM CNS drug discovery allosteric modulation

Physicochemical Differentiation from 4-(Piperidin-1-yl) Scaffold via Ester-Mediated Modulation of Lipophilicity and Solubility

The published SAR study on 4-amino-3-arylsulfoquinolines identified poor metabolic stability and inadequate blood levels as key liabilities of the 4-methylpiperidinyl subseries. Introducing a 4-hydroxymethylpiperidinyl group substantially improved solubility and resulted in high blood levels and significant in vivo efficacy in an anxiety model [1]. The target compound’s 4-(piperidine-3-carboxylate ethyl ester) substituent is structurally intermediate between the methylpiperidinyl and hydroxymethylpiperidinyl groups. The ester carbonyl is predicted to lower logP by approximately 0.5–1.0 log units relative to the 4-(4-methylpiperidin-1-yl) analogue, based on fragment-based clogP contributions (ΔclogP ≈ –0.6 for an ethyl ester replacing a methyl group on a saturated ring) . The ester also provides a hydrolytically cleavable site that can be exploited for prodrug design, a feature absent in the simple 4-piperidinyl or 4-methylpiperidinyl analogs .

physicochemical properties drug-likeness solubility optimization

Synthetic Accessibility and Scaffold Diversification Potential Versus 4-Carboxamide Analogues

The piperidine-3-carboxylate ester functionality provides a versatile synthetic handle for late-stage diversification that is not available in the corresponding piperidine-4-carboxamide analogs (e.g., 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide) [1]. Specifically, the ethyl ester can be selectively hydrolyzed to the carboxylic acid (enabling amide coupling or salt formation), reduced to the primary alcohol (allowing further functionalization), or transesterified to alternative esters for pharmacokinetic tuning [2]. In contrast, the 4-carboxamide derivatives present a more restricted set of transformations, primarily limited to hydrolysis of the amide under forcing conditions [1]. The SAR study of 4-amino-3-arylsulfoquinolines demonstrated that systematic variation at the 4-position is critical for achieving the desired balance of potency, metabolic stability, and solubility, underscoring the value of a diversifiable ester handle [3].

medicinal chemistry scaffold diversification parallel synthesis

Absence of Acetylenic Linker Distinguishes This Chemotype from First-Generation mGluR5 NAMs – Toxicity and Stability Advantage

First-generation mGluR5 negative allosteric modulators such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and its derivatives contain an acetylenic (alkyne) linker that connects two (hetero)cyclic moieties [1]. The acetylenic group is a well-documented metabolic liability; it can undergo cytochrome P450-mediated oxidation to form reactive intermediates, raising concerns about mechanism-based inhibition and idiosyncratic toxicity [1]. The sulfoquinoline chemotype, including the target compound, replaces the acetylenic linker with a direct C–N bond between the quinoline core and the piperidine ring, eliminating this metabolic soft spot [2]. In the 2017 SAR study, non-acetylenic 4-amino-3-arylsulfoquinolines demonstrated improved stability profiles, although metabolic stability remained a key optimization parameter within the series [2].

non-acetylenic chemotype drug safety metabolic stability

Best Research and Industrial Application Scenarios for Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate


mGluR5-Focused CNS Probe Compound for In Vitro Screening and SAR Expansion

The compound is most appropriately deployed as a probe in mGluR5-focused screening cascades, where its non-acetylenic sulfoquinoline scaffold avoids the metabolic liabilities of first-generation alkyne-containing NAMs [1]. Its ester functionality provides a synthetic diversification point to generate amide, alcohol, and acid analogs for systematic SAR exploration of the 4-position substituent, directly addressing the solubility and metabolic stability challenges identified in the 2017 lead optimization study [1].

Prodrug Design and Pharmacokinetic Optimization Studies

The hydrolyzable ethyl ester moiety makes this compound a candidate for prodrug strategies. Researchers can convert the ester to the corresponding carboxylic acid for salt formation (improving aqueous solubility) or reduce it to the primary alcohol to empirically evaluate the effect on metabolic stability and blood-brain barrier penetration, following the precedent established by the 4-hydroxymethylpiperidinyl sulfoquinolines that achieved high blood levels [1].

Chemical Biology Tool for Profiling Allosteric Binding Pockets

Within the sulfoquinoline chemotype, the compound offers a distinct 4-position substituent that can be exploited for photoaffinity labeling or click chemistry probe development after ester-to-acid conversion. This enables target engagement studies and binding site mapping on mGluR5, supporting mode-of-action deconvolution efforts that require structurally diverse chemical probes [1].

Comparator Compound for Cross-Scaffold mGluR5 NAM Benchmarking

When running mGluR5 functional assays (e.g., Ca²⁺ mobilization or IP1 accumulation), this compound serves as a non-acetylenic benchmark alongside MPEP or MTEP (alkyne-containing controls) to differentiate on-target pharmacology from alkyne-associated off-target effects or cytotoxicity, enabling cleaner interpretation of screening data [1] [2].

Quote Request

Request a Quote for Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.